N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide
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Overview
Description
The compound “N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide” is a complex organic molecule. It contains a benzo[d]thiazole ring, which is a type of heterocyclic compound . This type of compound is often found in various pharmaceuticals and dyes .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography .Scientific Research Applications
Synthesis and Biological Activity
Research in the field of synthetic chemistry has focused on creating compounds with potential biological activities. For instance, the synthesis and evaluation of pyrazoles and triazoles bearing various moieties have been explored for their analgesic activities, highlighting the methodologies for constructing complex molecules that could serve as leads for drug discovery (Saad, Osman, & Moustafa, 2011). Similarly, compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide have been synthesized and shown to inhibit the proliferation of cancer cell lines, demonstrating the therapeutic potential of these molecules (Hao et al., 2017).
Antiviral and Antimicrobial Applications
Compounds with specific structural features, such as thieno[2,3-d]-pyrimidine derivatives, have been investigated for their inhibitory activity against viruses like SARS-CoV, showcasing the role of synthetic chemistry in addressing infectious diseases (Abd El-All et al., 2016). Research on triazole, triazolothiadiazole, and triazolothiadiazine derivatives has also indicated potential anti-inflammatory, analgesic, and antibacterial activities, underscoring the importance of chemical synthesis in creating new therapeutic agents (Hussein et al., 2011).
Heterocyclic Chemistry and Drug Design
The design and synthesis of novel heterocycles, such as imidazo[1,2-a][3,1]benzothiazines and related compounds, have been pursued to develop molecules with diverse biological activities. These efforts highlight the significance of heterocyclic chemistry in drug design and discovery, providing frameworks for the development of new therapeutic agents (Gauthier & Duceppe, 1984).
Mechanism of Action
Target of Action
The primary targets of N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide Compounds with a similar benzothiazole structure have been found to inhibit o-glcnacase (oga), an enzyme involved in tau-mediated neurodegeneration . This suggests that this compound may also target OGA or similar enzymes.
Mode of Action
The exact interaction of This compound Similar benzothiazole compounds have been found to inhibit oga, which could limit tau hyperphosphorylation and aggregation into pathological tau . This suggests that this compound may also act as an inhibitor of OGA or similar enzymes.
Biochemical Pathways
The biochemical pathways affected by This compound Inhibition of oga by similar benzothiazole compounds has been linked to a reduction in tau pathology and dystrophic neurites . This suggests that this compound may also affect pathways related to tau-mediated neurodegeneration.
Result of Action
The molecular and cellular effects of This compound Similar benzothiazole compounds have been linked to slowing motor neuron loss and a reduction in tau pathology and dystrophic neurites . This suggests that this compound may have similar effects.
Safety and Hazards
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-6-morpholin-4-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-11-18-14-10-12(2-4-15(14)25-11)19-17(23)13-3-5-16(21-20-13)22-6-8-24-9-7-22/h2-5,10H,6-9H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFOQJIIMVYHJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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